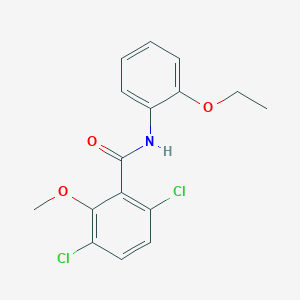![molecular formula C24H27N5O B5559357 4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)
4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , due to its complex structure that incorporates naphthoyl, piperazinyl, piperidinyl, and pyrimidine groups, is anticipated to exhibit a wide range of chemical behaviors and interactions. These may include hydrogen bonding, π-π stacking, and various other intermolecular forces, which could influence its synthesis, structural characteristics, and reactivity.
Synthesis Analysis
While the specific synthesis of 4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is not directly documented, related compounds have been synthesized through methods like slow solvent evaporation, which could be applicable here. This method involves the crystallization of molecular complexes from solutions, where the solute concentration gradually exceeds its solubility due to the slow removal of the solvent (Pang et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant involvement of hydrogen bonds and aromatic stacking interactions, such as C–H⋯π and π⋯π stacking, directing the packing modes in the crystal structures (Pang et al., 2015). These interactions are critical for understanding the structural properties of our compound of interest.
Chemical Reactions and Properties
Chemical reactions of similar compounds involve nucleophilic attack, separation of isomers, and transformations that yield compounds with a variety of biological activities. For instance, the synthesis of 4-piperazinopyrimidines bearing a methylthio substituent demonstrated a process that could be analogous to modifying the core structure of our compound (Mattioda et al., 1975).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are heavily influenced by the molecular interactions within the compound. For compounds with similar complexity, single-crystal X-ray diffraction studies have been instrumental in revealing the total or partial proton transfer in the crystals, affecting their physical properties (Pang et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability under various conditions, and potential for forming derivatives, can be inferred from the behavior of structurally similar compounds. For example, the synthesis and reactivity of enaminone derivatives show the potential for creating a wide range of biologically active molecules, suggesting that our compound may also serve as a precursor for various derivatives with significant properties (El Azab & Khaled, 2015).
科学的研究の応用
Supramolecular Assemblies and Weak Interactions
Research into supramolecular assemblies of related compounds has demonstrated the significance of weak interactions, including hydrogen bonds and aromatic stacking interactions, in the formation of molecular complexes. These studies emphasize the role of such interactions in directing the packing modes of molecular crystals, which are crucial for understanding the properties of compounds like 4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine. Investigations have shown that crystals can exhibit 3-D supramolecular networks extended by various hydrogen bonds and π⋯π stacking, which are essential for the development of functional materials and understanding their thermal stability (Pang et al., 2015).
Antibacterial and Antifungal Activities
Compounds structurally related to 4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine have been synthesized and evaluated for their antibacterial and antifungal activities. Research has produced several new derivatives with promising results against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (El-Agrody et al., 2000).
Platelet Aggregation Inhibition
Piperazinyl-glutamate-pyrimidines, closely related to the structure of interest, have been prepared as potent P2Y12 antagonists, demonstrating exceptional potency in the inhibition of platelet aggregation. These findings suggest potential applications in preventing thrombotic events, with specific compounds showing good oral bioavailability and selectivity (Parlow et al., 2009).
Development of Fluorescent Probes
Research into 1,8-naphthalimide-based compounds, which share a structural motif with 4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, has led to the synthesis of new fluorescent probes. These probes have been developed for potential applications in imaging and sensing due to their strong fluorescence, thermal stability, and good optical properties. Such compounds could be utilized in biological imaging and as sensors for detecting various environmental and biological analytes (Ren et al., 2019).
Antimicrobial and Antitumor Agents
Synthesis and evaluation of novel compounds with structures similar to 4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine have shown significant antimicrobial and antitumor activities. These studies indicate the therapeutic potential of such compounds, highlighting their role in developing new treatments for infectious diseases and cancer (El Azab & Khaled, 2015).
特性
IUPAC Name |
naphthalen-1-yl-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c30-23(21-10-6-8-19-7-2-3-9-20(19)21)28-17-15-27(16-18-28)22-11-12-25-24(26-22)29-13-4-1-5-14-29/h2-3,6-12H,1,4-5,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIIGQOSSWRGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)
![2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)
![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)
![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)
![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5559332.png)
![N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)
![2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B5559363.png)

